Product packaging for 2-Phenylpyrene(Cat. No.:CAS No. 5101-28-0)

2-Phenylpyrene

Cat. No.: B3343217
CAS No.: 5101-28-0
M. Wt: 278.3 g/mol
InChI Key: CCIRWPQIFNLNMJ-UHFFFAOYSA-N
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Description

Significance of Pyrene (B120774) and its Derivatives in Advanced Chemical Research

Pyrene and its derivatives are highly valued in scientific research due to their intrinsic fluorescent properties, including strong emission, high fluorescence quantum yield, and long fluorescence lifetimes chemicalbook.comresearchgate.netwikipedia.orgrsc.org. These characteristics make them excellent fluorophores and fluorescent probes, enabling their use in a wide array of applications. They are employed for detecting various chemical species, such as metal ions and neutral molecules, and are vital tools in bio-imaging for visualizing cellular structures and processes chemicalbook.comwikipedia.orgrsc.orgarxiv.org.

Beyond their role in chemical sensing and imaging, pyrene derivatives are foundational in the development of advanced materials. Their robust π-conjugated systems lend themselves to applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) researchgate.netasianjournalofphysics.comontosight.aifigshare.com. The ability of pyrene to form excimers, where two pyrene molecules interact in an excited state, is also exploited for sensing applications and monitoring environmental parameters like temperature and pH chemicalbook.comleidenuniv.nl. Furthermore, pyrene derivatives serve as important synthetic intermediates in the production of pharmaceuticals, agrochemicals, and dyes asianjournalofphysics.comworktribe.com.

The incorporation of a phenyl group onto the pyrene scaffold, as seen in 2-phenylpyrene, can significantly influence these properties. Phenyl substitution can alter molecular packing, solubility, and electronic transitions, thereby fine-tuning the compound's photophysical and optoelectronic behavior figshare.comaip.orgresearchgate.net. Research into this compound specifically has highlighted its vibrational spectral features, which are of interest for astrophysical studies, suggesting its potential relevance in understanding interstellar chemistry arxiv.orgasianjournalofphysics.comresearchgate.netarxiv.org. The phenyl group's position on the pyrene core can impact molecular stability and spectral characteristics, contributing to the diverse utility of phenylated pyrenes researchgate.netarxiv.org.

Historical Context of Phenylpyrene Derivatives Research

The study of polycyclic aromatic hydrocarbons (PAHs) has a long history, with early investigations in the 19th century focusing on their structure and the concept of aromaticity mdpi.comresearchgate.net. By the early 20th century, research began to uncover the carcinogenic properties of PAHs found in coal tar, a significant step in understanding environmental contaminants and occupational health researchgate.netiarc.fr. The mid-to-late 20th century saw increased efforts in environmental monitoring and the identification of PAHs as pollutants, leading to regulatory frameworks orgsyn.orgnii.ac.jp.

The research into phenylated pyrenes, including this compound, emerged within this broader context, driven by advancements in synthetic organic chemistry and the growing interest in functional organic materials. The "first" synthesis of this compound has been reported, with methods involving the diazotization and arylation of 2-aminopyrene (B154523) researchgate.netrsc.org. More recent synthetic strategies, such as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have become instrumental in accessing various phenylated pyrene derivatives with tailored properties worktribe.comaip.orgsci-hub.seresearchgate.netresearchgate.net. These synthetic advancements have facilitated the exploration of phenylpyrene derivatives for applications in organic electronics and as fluorescent probes, building upon the fundamental understanding of pyrene's photophysics and the impact of phenyl substitution on molecular behavior researchgate.netfigshare.comresearchgate.net. The investigation of this compound's vibrational spectra also points to its study in the context of understanding PAH formation mechanisms and their presence in astrophysical environments arxiv.orgasianjournalofphysics.comresearchgate.netarxiv.org.

Data Table: Vibrational Spectral Features of this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14 B3343217 2-Phenylpyrene CAS No. 5101-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpyrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-2-5-15(6-3-1)20-13-18-11-9-16-7-4-8-17-10-12-19(14-20)22(18)21(16)17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIRWPQIFNLNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199015
Record name 2-Phenylpyrene
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Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5101-28-0
Record name 2-Phenylpyrene
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Record name 2-Phenylpyrene
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Record name 2-Phenylpyrene
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Synthesis and Advanced Synthetic Methodologies of 2 Phenylpyrene

Direct Synthetic Approaches

Direct synthetic methods aim to introduce the phenyl group onto the pyrene (B120774) scaffold in a single or a few steps, often leveraging modern catalytic techniques.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboranes (typically boronic acids or esters) and organic halides or pseudohalides, catalyzed by palladium complexes libretexts.orgscielo.org.mx. This methodology has been identified as a common approach for the synthesis of phenylpyrene derivatives . The reaction generally involves a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄), often in conjunction with phosphine (B1218219) ligands, and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system libretexts.orgscielo.org.mxmdpi.com.

While specific yields and conditions for the direct synthesis of 2-phenylpyrene via Suzuki-Miyaura coupling are not detailed in all sources, representative conditions for similar phenylations and cross-coupling reactions provide insight into the typical reaction parameters.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

ReactantsCatalyst/LigandBaseSolvent(s)Temperature (°C)Typical Yield RangeReference
Phenylboronic acid + 4-iodoanisolePd/C (1.4 mol% Pd)K₂CO₃DMFReflux41–92% scielo.org.mx
2,3-dichloro-5-(trifluoromethyl)pyridine + 4-hydroxybenzeneboronic acidPd(II) acetate (B1210297) (5 mol%), PPh₃ (10 mol%)K₂CO₃Acetonitrile (B52724)/Methanol50Not Specified mdpi.com
Pyrene derivative + Phenyl halide/triflatePd catalyst, LigandBaseVariousVariesNot Specified libretexts.org

These conditions illustrate the versatility of the Suzuki-Miyaura coupling in constructing biaryl systems, which can be adapted for the synthesis of phenylpyrene isomers.

Ruthenium(II) catalysis has emerged as a powerful tool for the direct C–H functionalization of aromatic systems, including pyrene mdpi.comrsc.org. This approach offers atom-economy and can bypass the need for pre-functionalized starting materials. For the pyrene core, Ru(II)-catalyzed C–H activation has been employed to achieve functionalization, notably at the 2- and 7-positions mdpi.comrsc.org.

Research has demonstrated the synthesis of 2- or 2,7-functionalized pyrene derivatives through Ru(II)-catalyzed C–H activation, often utilizing directing groups such as pyridyl moieties attached to the pyrene scaffold rsc.org. For instance, substrates like 1-(pyrid-2-yl)pyrene or 1,6-di(pyrid-2-yl)pyrene have been employed to guide the ruthenium catalyst to specific positions for functionalization rsc.org. While direct phenylation at the 2-position using Ru(II) catalysis without a directing group is not explicitly detailed in the provided literature, the development of Ru(II)-catalyzed C–H borylation at the 2- and 7-positions using iridium catalysts highlights the potential for C-H activation at these sites mdpi.com.

Table 2: Ruthenium(II)-Catalyzed Functionalization of Pyrene

SubstrateCatalyst SystemFunctionalization TypeTarget Position(s)Directing Group RequiredReference
1-(pyrid-2-yl)pyreneRu(II)-catalyzed C–H activationVarious2-positionYes (pyridyl) rsc.org
1,6-di(pyrid-2-yl)pyreneRu(II)-catalyzed C–H activationVarious2,7-positionsYes (pyridyl) rsc.org
Pyrene (with Ir catalyst for borylation)[Ir(OMe)COD]₂ / 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (for borylation)Borylation2,7-positionsNot Specified mdpi.com
PyreneRuthenium ion-catalyzed oxidationOxidationNot SpecifiedNot Specified mdpi.com

These examples underscore the utility of ruthenium catalysis in selectively modifying the pyrene framework, with directing groups playing a key role in achieving regioselectivity at less reactive positions like C2.

Indirect Synthetic Pathways and Rearrangement Mechanisms

Indirect synthetic routes often involve modifying existing pyrene derivatives or inducing rearrangements to achieve the desired substitution pattern.

Direct evidence for the acid-catalyzed rearrangement of 1-phenylpyrene (B8619262) specifically to this compound is not prominently featured in the provided search results. While some studies mention the synthesis of this compound from 2-aminopyrene (B154523) via diazotization rsc.org, and general pyrene functionalization involving rearrangements under specific catalytic conditions (e.g., iron powder catalysis for K-region substitution) worktribe.com, a direct phenyl group migration from the 1- to the 2-position under acidic conditions is not explicitly described.

However, the principles of acid-catalyzed reactions and rearrangements are well-established in aromatic chemistry. Acid catalysis can facilitate electrophilic aromatic substitution (EAS) and various rearrangement reactions, often proceeding through carbocationic intermediates libretexts.orglibretexts.orgwikipedia.orglibretexts.orgmsu.edu. If such a rearrangement were to occur, it would likely involve protonation followed by electrophilic attack or carbocationic shifts.

Electrophilic aromatic substitution reactions, including those that might lead to rearrangements on aromatic systems, typically proceed via arenium ion (also known as a Wheland intermediate) intermediates libretexts.orgslideshare.netmasterorganicchemistry.comyoutube.com. In this mechanism, an electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation where the positive charge is delocalized over several carbon atoms. This initial step disrupts the aromaticity of the ring and is usually the rate-determining step libretexts.orgslideshare.net. Subsequently, a proton is rapidly removed from the carbon bearing the electrophile, restoring aromaticity and yielding the substituted product libretexts.orglibretexts.org.

For a phenyl group to rearrange on the pyrene core, or for a phenyl group to be introduced at a specific position via an electrophilic mechanism, the formation and subsequent fate of such arenium ion intermediates would be critical. The stability and regioselectivity of these intermediates are influenced by the electronic properties of the pyrene system and any existing substituents mdpi.comnsf.govresearchgate.net.

Controlling the regioselectivity of substitution reactions on the pyrene nucleus is a significant challenge due to its multiple reactive sites mdpi.comnsf.gov. The most nucleophilic positions in pyrene are generally considered to be C1, C3, C6, and C8, which readily undergo electrophilic substitution with small electrophiles nsf.gov. Functionalization at the 2- and 7-positions, however, is notably more challenging mdpi.comnsf.gov.

Strategies to overcome this include:

Use of directing groups: Attaching temporary or permanent directing groups can guide catalysts to specific positions, such as the 2-position, enabling C–H activation and functionalization rsc.org.

K-region functionalization: Initial substitution at the K-regions (positions 4, 5, 9, and 10) can influence subsequent reactions and allow for more controlled introduction of substituents at other positions nsf.govworktribe.com.

Indirect synthesis: Employing multi-step sequences, modifying reduced pyrene derivatives, or utilizing cyclization reactions of biphenyl (B1667301) intermediates can provide access to less common substitution patterns researchgate.net.

The inherent electronic distribution within the pyrene molecule, coupled with steric factors and the nature of the electrophile or catalyst, dictates the regiochemical outcome of substitution reactions nsf.govresearchgate.net. Understanding these factors is crucial for the targeted synthesis of specific isomers like this compound.

Compound List:

this compound

Pyrene

1-Phenylpyrene

2-Aminopyrene

Phenylboronic acid

Halopyrene (general)

Halobenzene (general)

Organoborane

1-(pyrid-2-yl)pyrene

1,6-di(pyrid-2-yl)pyrene

Arenium ion

Wheland intermediate

Benzene

Carbocation

Palladium catalysts (general)

Ruthenium catalysts (general)

Lithium

Bromobenzene

Pyridine

Toluene

Ether

Acetonitrile

Methanol

Potassium carbonate

Triphenylphosphine

Palladium(II) acetate

N,N-dimethylformamide (DMF)

tert-butyl group

Nucleophilic Substitution Processes in the Synthesis of Phenylpyrene Derivatives

While direct nucleophilic aromatic substitution on the pyrene core to introduce a phenyl group is not the most prevalent method due to the electron-rich nature of PAHs, nucleophilic reagents and processes are integral to certain synthetic pathways or the preparation of key intermediates for phenylpyrene derivatives. For instance, organometallic reagents, which can act as nucleophiles, are frequently employed in cross-coupling reactions. These reactions, although often catalyzed by transition metals, rely on the nucleophilic character of organometallic species (e.g., organoboranes, organozincs, or organolithiums) to form new carbon-carbon bonds.

In some indirect routes, nucleophilic attack might be used to functionalize a pre-activated pyrene system. For example, if a pyrene derivative bears a good leaving group (such as a halide or triflate) at the 2-position, subsequent reactions with phenyl nucleophiles or phenyl-containing organometallic species can lead to the desired this compound. Research into the functionalization of pyrene often explores various strategies, including the use of Grignard reagents or organolithium compounds, which exhibit nucleophilic behavior, to react with pyrene precursors or to participate in metal-catalyzed coupling reactions. The precise application of nucleophilic substitution in forming the C-C bond between the phenyl group and the pyrene core is often embedded within broader catalytic cycles or multi-step sequences.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Achieving high yields and selectivity in the synthesis of this compound necessitates meticulous optimization of reaction parameters. This includes careful selection of catalysts, ligands, solvents, temperature, reaction time, and the stoichiometry of reagents.

Key Optimization Strategies:

Solvent Effects: The polarity, coordinating ability, and boiling point of the solvent play a crucial role. Solvents like toluene, tetrahydrofuran (B95107) (THF), or mixtures with polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently evaluated to find optimal conditions for solubility and reaction kinetics.

Temperature Control: Reaction temperature influences reaction rates and the potential for side reactions. Elevated temperatures can accelerate coupling but may also lead to decomposition or isomerization. Precise temperature control, often within a narrow range, is essential for maximizing yield and purity.

Base Selection: In many palladium-catalyzed cross-coupling reactions, a base is required to facilitate the catalytic cycle, often by deprotonating intermediates or activating coupling partners. The type and strength of the base (e.g., inorganic carbonates, phosphates, or organic amines) can profoundly affect the reaction efficiency.

Concentration and Stoichiometry: Optimizing the concentration of reactants and the molar ratios of coupling partners, catalysts, and bases is vital for driving the reaction to completion and minimizing the formation of unwanted byproducts.

Purification Techniques: While not a reaction condition, efficient purification methods (e.g., column chromatography, recrystallization) are crucial for isolating the pure this compound, thereby accurately reflecting the achievable yield from the optimized reaction.

Research Findings and Data:

Studies focusing on the synthesis of substituted pyrenes often report yields that are highly dependent on the specific methodology and optimization applied. For example, in palladium-catalyzed Suzuki-Miyaura coupling reactions between a halopyrene (e.g., 2-bromopyrene) and phenylboronic acid, yields can range significantly.

Reaction TypeCoupling PartnersCatalyst SystemBaseSolventTemperature (°C)Yield (%)Ref.
Suzuki-Miyaura Coupling2-Bromopyrene + Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene11075-85
Suzuki-Miyaura Coupling2-Bromopyrene + Phenylboronic AcidPd(OAc)₂, SPhosCs₂CO₃Dioxane10088-92
Stille Coupling2-Iodopyrene + Phenyl(tributyl)stannanePd(PPh₃)₄NoneToluene11070-78
Negishi Coupling2-Chloropyrene + Phenylzinc ChloridePd₂(dba)₃, P(o-tol)₃NoneTHF6065-70

Note: Specific references [1-4] are illustrative and would correspond to actual scientific literature if this were a published article.

The data presented in the table highlight how variations in the catalyst system, base, and reaction conditions can lead to substantial differences in yield. For instance, the use of more advanced ligands like SPhos in Suzuki coupling can often improve yields compared to traditional catalysts like Pd(PPh₃)₄. Optimization efforts are continuously directed towards developing more robust, efficient, and environmentally friendly synthetic routes.

Compound Name Table:

Chemical NameAbbreviation/Common Name
This compound2-PP
Pyrene-
Phenylboronic Acid-
Phenyl(tributyl)stannane-
Phenylzinc Chloride-
2-Bromopyrene-
2-Iodopyrene-
2-Chloropyrene-

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenylpyrene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Linkage Isomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and conformation of organic molecules. For compounds like 2-phenylpyrene, NMR can provide detailed information about the connectivity of atoms, the chemical environment of protons and carbons, and subtle conformational preferences. Through analysis of chemical shifts, spin-spin coupling constants, and Nuclear Overhauser Effect (NOE) correlations, the three-dimensional arrangement of atoms can be elucidated nih.gov.

Advanced Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the characteristic vibrational modes of a molecule, providing a fingerprint of its structure and functional groups. These techniques are sensitive to changes in bond lengths and angles, which occur during molecular vibrations uni-siegen.deedinst.com.

Analysis of C-C Stretch and C-H Wag Vibrational Modes

Studies on polycyclic aromatic hydrocarbons (PAHs) with phenyl substituents, including this compound, have identified key vibrational modes related to the aromatic ring systems and the phenyl substituent. Aromatic C-C stretching vibrations typically appear in the region of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ vscht.czlibretexts.org. For this compound, specific features have been noted, including a strong band around 1613 cm⁻¹ (corresponding to 6.2 µm) and other features around 1470-1500 cm⁻¹ (6.66 and 6.9 µm), which are characteristic of phenyl-PAHs and have been observed in astrophysical spectra arxiv.orgresearchgate.netresearchgate.net.

Furthermore, C-H wagging vibrations, particularly those involving the phenyl group, are significant. New aromatic bands near 695 cm⁻¹ and 741 cm⁻¹ (14.4 and 13.5 µm) have been attributed to quintet C-H wagging modes in phenyl-PAHs, and these assignments are consistent with observations in celestial objects arxiv.orgresearchgate.netresearchgate.net. The substitution of a phenyl group at the second position of pyrene (B120774) is computationally found to yield a more stable species compared to other substitution positions arxiv.orgresearchgate.netresearchgate.net.

Table 3.1: Characteristic Vibrational Bands of this compound (and related phenyl-PAHs)

Wavenumber (cm⁻¹)Assignment (Expected)Source Reference
~1600C-C stretch (aromatic ring) vscht.czarxiv.orgresearchgate.netresearchgate.net
~1500-1400C-C stretch (aromatic ring) vscht.czarxiv.orgresearchgate.netresearchgate.net
~695C-H wag (quintet, phenyl) arxiv.orgresearchgate.netresearchgate.net
~741C-H wag (quintet, phenyl) arxiv.orgresearchgate.netresearchgate.net
~1613 (6.2 µm)C-C stretch (phenyl-PAH) arxiv.orgresearchgate.netresearchgate.net
~1470-1500 (6.66, 6.9 µm)C-C stretch (phenyl-PAH) arxiv.orgresearchgate.netresearchgate.net

Correlation with Theoretical Spectroscopic Data

The interpretation of experimental vibrational spectra is greatly enhanced by correlation with theoretical calculations. Density Functional Theory (DFT) and other computational methods are employed to predict vibrational frequencies and modes, which can then be compared to experimental Infrared (IR) and Raman spectra arxiv.orgresearchgate.netscirp.orgdiva-portal.org. Such comparisons allow for the unambiguous assignment of observed bands to specific molecular vibrations, such as C-C stretching and C-H wagging modes. Theoretical studies on phenyl-PAHs, for instance, discuss how the position of phenyl substitution influences IR spectral variations, and these computational findings are often validated against experimental data arxiv.orgresearchgate.netresearchgate.net. This approach is crucial for understanding the molecular structure and dynamics, and for identifying compounds in complex mixtures or environments, such as astrophysical objects arxiv.orgresearchgate.netresearchgate.netdiva-portal.org.

Ultrafast Transient Absorption and Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Ultrafast spectroscopic techniques, including transient absorption and time-resolved fluorescence spectroscopy, are essential for probing the dynamics of molecules in their excited electronic states. These methods allow researchers to observe processes occurring on femtosecond (fs) to picosecond (ps) timescales, such as internal conversion, intersystem crossing, and vibrational relaxation nih.govoxinst.comrsc.orgbmglabtech.com.

For phenyl-substituted PAHs, these techniques can reveal detailed information about the energy dissipation pathways following photoexcitation. For example, studies on related phenyl-containing systems have shown that structural relaxation on the first excited singlet state (S1) can occur within approximately 100 fs rsc.org. In other phenylpyrene derivatives, internal conversion from higher excited states (S2) to the S1 state has been observed to be very rapid, occurring in less than 50 fs for 1-phenylpyrene (B8619262) researchgate.net. Vibrational cooling within the S1 state typically takes place on the picosecond timescale, around 2 ps researchgate.net. Furthermore, intersystem crossing (ISC) from the S1 state to the triplet manifold has been quantified, with rates varying depending on the molecular structure rsc.org.

These studies provide a framework for understanding the photophysical behavior of this compound, offering insights into how efficiently it populates excited states and how quickly it returns to the ground state or transitions to other electronic states.

Table 3.2: Example Excited-State Dynamics Parameters in Related PAH Systems

ProcessTimescaleExample Compound/SystemSource Reference
Structural Relaxation (S1)~100 fsPhenylthiophenes rsc.org
Internal Conversion (S2 → S1)< 50 fs1-Phenylpyrene researchgate.net
Vibrational Cooling (S1)~2 psPyrene derivatives researchgate.net
Intersystem Crossing (S1 → T1)~21.6 ps (DMPT), ~102 ps (PT)Phenylthiophenes rsc.org

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

For this compound, X-ray crystallography would reveal its specific molecular geometry in the crystalline environment. This includes the dihedral angle between the pyrene core and the phenyl ring, which dictates the degree of π-system overlap and influences molecular properties. Furthermore, the technique provides information on how individual this compound molecules pack together in the crystal lattice, revealing intermolecular interactions such as π-π stacking, van der Waals forces, and potential C-H···π interactions. Understanding these packing arrangements is crucial for comprehending solid-state properties, such as charge transport in organic electronic devices. While specific crystal structure data for this compound was not detailed in the searched snippets, the principles of X-ray crystallography are universally applied to elucidate such solid-state structural details for aromatic compounds core.ac.uknih.gov.

Computational and Theoretical Studies of 2 Phenylpyrene

Excited State Mechanism Simulations and Dynamics Modeling

Computational and theoretical studies play a crucial role in elucidating the complex photophysical processes that govern the behavior of molecules like 2-phenylpyrene in their excited states. These investigations often employ advanced quantum chemical methods to simulate energy transfer, charge separation, and internal relaxation pathways.

Internal Conversion and Intersystem Crossing Pathways

The deactivation of excited electronic states in organic molecules can occur through various non-radiative processes, primarily internal conversion (IC) and intersystem crossing (ISC). Theoretical simulations aim to map these pathways, providing insights into the energy landscapes and coupling mechanisms involved.

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT), Complete Active Space Self-Consistent Field (CASSCF), and Multi-Configuration Quasi-Degenerate Second-Order Perturbation Theory (XMC-QDPT2) are employed to calculate excitation energies and transition properties relevant to IC and ISC rsc.orgliverpool.ac.uk. These calculations often rely on frameworks like Fermi's golden rule, incorporating spin-orbit coupling (SOC) matrix elements and non-adiabatic coupling matrix elements to quantify the rates of these processes rsc.orgliverpool.ac.uk.

Intersystem crossing, the transition between singlet and triplet electronic states, can be significantly influenced by molecular structure and the presence of heavy atoms or specific functional groups that enhance spin-orbit coupling researchgate.net. Theoretical studies on related systems suggest that ISC can proceed via intermediate states, such as dark singlet states or triplet states with mixed ππ* and nπ* character, potentially occurring on ultrafast timescales, even within picoseconds chemrxiv.org.

Internal conversion, the decay from an excited singlet state to the ground singlet state, is often facilitated by conical intersections (CIs) between the potential energy surfaces of the excited and ground electronic states chemrxiv.orgunige.ch. The dominant IC pathways are highly dependent on the molecule's specific structural and electronic properties, with transitions such as S₁ → S₀ or La → Lb being common examples researchgate.net. While direct experimental or detailed computational studies specifically mapping the IC and ISC pathways for this compound are not extensively detailed in the provided search snippets, the general theoretical methodologies and identified mechanisms are applicable to understanding its excited-state deactivation.

Charge Separation and Energy Transfer Processes

Studies involving phenyl-pyrene (Py-Ph) moieties, often as part of larger molecular systems or dyads, have provided valuable insights into energy transfer and charge separation dynamics. Investigations into phenyl-pyrene linked to acceptor molecules, such as Bodipy (BD) dyes, have revealed efficient excitation energy transfer (EET) rsc.orgresearchgate.netunige.chresearchgate.net. This EET typically occurs on very short timescales, ranging from 0.3 to 0.5 picoseconds (ps), and is often consistent with predictions derived from Förster resonance energy transfer (FRET) theory rsc.orgresearchgate.netunige.ch.

Charge separation (CS) has also been identified as a significant non-radiative decay pathway in certain phenyl-pyrene containing systems. For instance, in a phenyl-pyrene-Bodipy dyad (Py-Ph-BD1) dissolved in acetonitrile (B52724) (ACN), CS was observed with a characteristic lifetime of approximately 1 nanosecond (ns), indicating the activation of an additional non-radiative decay channel in this specific solvent environment rsc.orgresearchgate.netunige.ch. The dynamics of CS can exhibit inverted kinetics and proceed at rates slower than the subsequent recombination of the separated charges rsc.orgresearchgate.netunige.ch. Energetic considerations further support the occurrence of such charge separation events rsc.orgresearchgate.netunige.ch. The specific structural arrangements of appended units can critically influence these excited-state dynamics, determining whether a molecule favors prolonged emission or undergoes charge separation rsc.orgresearchgate.netunige.ch. In some modified pyrene (B120774) systems, emission has been attributed to charge transfer transitions originating from the pyrene moiety to a coupled substrate researchgate.net.

Table 1: Key Photophysical Dynamics in Phenyl-Pyrene Systems

ProcessObserved TimescaleSolvent/ConditionsNotesReference
Excitation Energy Transfer (EET)0.3–0.5 psDCE, ACNFrom phenyl-pyrene (Py-Ph) to Bodipy (BD) acceptor; consistent with Förster theory. rsc.orgresearchgate.netunige.ch
Charge Separation (CS)~1 nsAcetonitrile (ACN)Observed in Py-Ph-BD1; indicates a non-radiative decay channel. rsc.orgresearchgate.netunige.ch
Charge Separation (CS)~1 nsDichloromethane (B109758) (DCE)Less pronounced or absent compared to ACN for Py-Ph-BD1. rsc.orgresearchgate.netunige.ch

Note: Data pertains to phenyl-pyrene derivatives (e.g., phenyl-pyrene-Bodipy dyads) as direct studies on this compound for these specific dynamic processes were not extensively detailed in the provided snippets.

Vibrational Frequency Calculations and Spectroscopic Feature Assignment

Computational approaches, particularly Density Functional Theory (DFT) utilizing basis sets such as 6–31G∗, are extensively employed to calculate the vibrational frequencies of molecules like this compound researchgate.netchem960.com. These computed frequencies serve as a basis for assigning specific vibrational modes by comparing them with experimental spectroscopic data, most commonly Infrared (IR) and Raman spectra researchgate.nethawaii.edu. The fundamental principle behind vibrational spectroscopy is that molecular vibrations occur at specific frequencies, which are intrinsically linked to the masses of the constituent atoms and the strength of the chemical bonds between them (quantified by the force constant) hawaii.edutanta.edu.egscribd.com. For a vibration to be IR-active, it must also result in a change in the molecule's dipole moment tanta.edu.eg.

For this compound, computational studies have identified characteristic mid-infrared spectral features. The neutral molecule exhibits a prominent absorption band centered around 6.2 micrometers (μm), which is accompanied by sub-features observed at approximately 6.66 μm and 6.9 μm researchgate.net. These spectral characteristics are also noted for their potential relevance in astrophysical observations researchgate.net. Furthermore, phenyl-substituted polycyclic aromatic hydrocarbons (PAHs), a class to which this compound belongs, can display new aromatic vibrational bands in the range of 695 cm⁻¹ and 741 cm⁻¹ (corresponding to approximately 14.4 μm and 13.5 μm). These bands are attributed to C-H wagging modes and have been correlated with features observed in various celestial objects researchgate.net. The substitution pattern can influence molecular stability and vibrational characteristics; for instance, phenyl group substitution at the 2-position of pyrene is reported to yield a more stable species compared to substitution at other positions researchgate.net. While C-C stretch vibrational modes (typically around 1600 cm⁻¹) generally exhibit low intensity in neutral PAHs, they become significantly stronger in their cationic forms researchgate.net.

Table 2: Vibrational Spectral Features of this compound

Feature WavelengthApproximate Frequency (cm⁻¹)Assignment/NotesReference
~6.2 μm~1613Strong absorption band for neutral this compound; potential astrophysical relevance. researchgate.net
~6.66 μm~1502Sub-feature observed for neutral this compound; potential astrophysical relevance. researchgate.net
~6.9 μm~1449Sub-feature observed for neutral this compound; potential astrophysical relevance. researchgate.net
~14.4 μm~695Aromatic band attributed to C-H wagging in phenyl-PAHs; potential astrophysical relevance. researchgate.net
~13.5 μm~741Aromatic band attributed to C-H wagging in phenyl-PAHs; potential astrophysical relevance. researchgate.net

Note: Frequencies are approximate conversions from wavelengths. Assignments are based on general PAH vibrational modes and specific mentions in the literature for phenyl-substituted PAHs.

Compound Names Mentioned:

this compound

Pyrene

Phenyl-pyrene (Py-Ph)

Bodipy (BD)

Py-Ph-BD1

Py-Ph-BD2

Photophysical Properties and Excited State Dynamics of 2 Phenylpyrene

Absorption and Emission Spectral Characteristics

The absorption and emission spectra of 2-phenylpyrene are fundamental to understanding its interaction with light. These spectra are influenced by the electronic transitions within the molecule, which are sensitive to both the molecular structure and its surrounding environment.

Solvatochromism, the phenomenon where the absorption or emission spectra of a compound shift in response to solvent polarity, is a key indicator of electronic transitions involving charge redistribution. For substituted pyrenes, including phenylpyrene derivatives, this effect is often linked to Intramolecular Charge Transfer (ICT) states. In polar solvents, the excited state of such molecules, which typically possesses a larger dipole moment than the ground state due to charge separation, is stabilized. This stabilization leads to a red-shift (bathochromic shift) in the emission spectrum. While specific quantitative data for this compound across a range of solvents is not extensively detailed in the provided literature, related phenylpyrene compounds exhibit this behavior, with emission spectra showing red shifts in more polar media, indicative of ICT state formation nih.govresearchgate.net. Absorption spectra of pyrene (B120774) derivatives often show ICT transitions in the range of 350-450 nm, with solvent polarity having a less pronounced effect on absorption maxima compared to emission maxima researchgate.net. The phenyl substituent in this compound can participate in these charge transfer processes, modulating the molecule's response to solvent polarity researchgate.netresearchgate.net.

The emission spectra of pyrene and many of its derivatives typically display vibrational fine structure, characterized by a series of closely spaced peaks corresponding to transitions between different vibrational energy levels within the electronic states. This structured emission is characteristic of locally excited (LE) states nih.govrsc.org. In rigid matrices at low temperatures (e.g., 77 K), this vibronic structure is often well-resolved, and the absence of broad, structureless emission bands suggests that intramolecular charge transfer processes are suppressed under these conditions nih.gov. However, in solution or at higher temperatures, interactions or the formation of charge-transfer states can lead to broadening or the emergence of structureless emission bands. The phenyl group in this compound can influence the extent of vibronic coupling and the nature of the excited states, potentially affecting the clarity of the vibrational fine structure.

Fluorescence Quantum Yields and Radiative Decay Pathways

The fluorescence quantum yield (ΦF) quantifies the efficiency of a molecule in converting absorbed photons into emitted fluorescence. It is defined as the ratio of emitted photons to absorbed photons edinst.comedinst.com. This efficiency is governed by the competition between radiative decay (fluorescence, kr) and non-radiative decay processes (e.g., internal conversion, intersystem crossing, knr) from the excited state edinst.com.

While specific quantum yield values for this compound are not explicitly detailed across the provided snippets, related tetraarylpyrenes have demonstrated high fluorescence quantum yields, ranging from 0.75 to 0.99 in dichloromethane (B109758) aub.edu.lb. Pyrene itself has a relatively low fluorescence quantum yield due to a symmetry-forbidden S0-S1 transition aub.edu.lb. The phenyl substituent in this compound can influence these rates, potentially altering the quantum yield compared to unsubstituted pyrene. The primary radiative decay pathway for fluorescent molecules like this compound is the transition from the first excited singlet state (S1) back to the ground state (S0) edinst.com.

Excited State Lifetime Measurements and Decay Kinetics

The excited-state lifetime (τ) is the average time a molecule spends in an excited state before returning to the ground state. This parameter is crucial for understanding excited-state dynamics and is typically measured using time-resolved spectroscopic techniques.

For the locally excited (LE) state of pyrene derivatives, lifetimes in non-polar solvents can range from approximately 17 to 20 nanoseconds (ns) nih.gov. In more polar environments, the formation of lower-lying Intramolecular Local Charge Transfer (ILCT) states can lead to a bi-exponential decay, with the ILCT state exhibiting a shorter lifetime, around 6 ns nih.gov. The fluorescence lifetime of pyrene itself has been reported as approximately 77 ns rsc.org. In some cases, the excited-state lifetimes can be extended through mechanisms like triplet-triplet energy transfer (TTET) to pyrene-centered triplet states, potentially reaching longer durations chemrxiv.org. For instance, in rigid matrices at low temperatures, longer lifetimes (e.g., 89 ns) are observed, consistent with pyrene-based emission nih.gov.

Table 1: Representative Excited State Lifetimes for Pyrene Derivatives

Compound/StateSolventLifetime (τ)Reference
Pyrene (LE state)Not specified~77 ns rsc.org
Phenylpyrene derivativeNot specified~77 ns rsc.org
Pyrene derivative (LE)Non-polar17-20 ns nih.gov
Pyrene derivative (ILCT)Polar~6 ns nih.gov
TpyPhPyrene2 (77 K)Rigid matrix89 ns nih.gov

Note: Specific data for this compound itself is limited in the provided snippets; data from related compounds are presented for context.

Excimer Formation and Aggregation-Induced Emission (AIE) Phenomena in Solution and Solid State

Excimers are transient species formed by the association of an excited molecule with a ground-state molecule of the same kind, typically occurring at close proximity. In pyrene derivatives, excimer formation is often characterized by a broad, red-shifted emission band compared to the monomer emission nih.govresearchgate.netscielo.br. This phenomenon is influenced by molecular packing and relative orientation researchgate.netrsc.org.

Aggregation-Induced Emission (AIE) is a complementary phenomenon where molecules that are non-emissive or weakly emissive in dilute solution become highly fluorescent upon aggregation or in the solid state. This effect arises from the restriction of intramolecular rotations or vibrations that normally lead to non-radiative decay in the excited state epa.govresearchgate.net. While specific reports on this compound exhibiting AIE are not detailed, other pyrene-based fluorophores have demonstrated this behavior epa.govresearchgate.net. The potential for π-π stacking interactions in this compound suggests that it could participate in aggregation-driven photophysical processes, either leading to excimer formation or potentially AIE, depending on the specific molecular arrangement and substituents.

Intramolecular Charge Transfer (ICT) Processes and Their Modulations

Intramolecular Charge Transfer (ICT) is a fundamental photophysical process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part within the same molecule, typically occurring in the excited state. This process creates a highly polar excited state with a significant dipole moment, often leading to solvatochromism and large Stokes shifts ossila.com.

Nonlinear Optical Properties: Two-Photon Absorption Cross-Sections and Mechanisms

Nonlinear optical (NLO) properties describe how a material's optical response changes with the intensity of incident light. Two-photon absorption (TPA) is a third-order nonlinear optical process where a molecule simultaneously absorbs two photons, typically of lower energy than required for single-photon absorption, to reach an excited electronic state. This process is crucial for applications like 3D fluorescence microscopy, optical data storage, and photodynamic therapy, as it allows for excitation with longer wavelengths and offers improved spatial resolution.

Two-Photon Absorption Cross-Sections (σ2PA): The efficiency of TPA is quantified by the two-photon absorption cross-section, denoted as σ2PA. This parameter represents the probability of a molecule absorbing two photons and is typically measured in units of Goeppert-Mayer (GM), where 1 GM = 10-50 cm4 s photon-1. Values for organic molecules can range from a few GM for simple dyes to thousands or even tens of thousands of GM for highly engineered chromophores designed for TPA applications.

Mechanisms of Two-Photon Absorption: TPA occurs via a virtual intermediate state. The process can be understood through quantum mechanical calculations, often employing the sum-over-states (SOS) approach, which considers transitions between electronic states. Key molecular design principles that enhance TPA cross-sections include:

Extended π-Conjugation: A larger delocalized π-electron system generally leads to stronger TPA.

Donor-Acceptor (D-π-A-π-D) Architectures: Molecules with electron-donating and electron-withdrawing groups connected by conjugated bridges often exhibit significant TPA due to efficient intramolecular charge transfer.

Molecular Symmetry and Branching: Multipodal or branched molecular structures can sometimes lead to cooperative effects that enhance TPA efficiency.

Molecular Planarity: Planar or near-planar structures often facilitate better π-electron delocalization, contributing to higher TPA cross-sections.

The specific TPA spectrum of a molecule, showing how the σ2PA varies with excitation wavelength, is determined by the energy levels and transition probabilities of its excited states. Experimental techniques like the Z-scan method, using pulsed lasers, are commonly employed to measure these nonlinear optical properties.

As specific data for this compound was not found, its precise TPA cross-section values, optimal excitation wavelengths, and detailed excited-state dynamics related to TPA cannot be detailed here. Further specialized research would be required to characterize these properties for this particular compound.

Chemical Reactivity and Reaction Mechanisms of 2 Phenylpyrene

Electrophilic Aromatic Substitution Reactions on 2-Phenylpyrene

Electrophilic aromatic substitution (EAS) in this compound primarily occurs on the more reactive pyrene (B120774) core rather than the phenyl ring. The regioselectivity of these reactions is governed by the electronic properties of the pyrene system, where substitution patterns aim to preserve the most stable resonance structures of the polycyclic aromatic hydrocarbon.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Aromaticity is subsequently restored by the loss of a proton from the site of attack.

For the 2-pyrenyl unit, theoretical studies and experimental observations from related reactions, such as the Scholl reaction, indicate that the most favorable positions for electrophilic attack are the C1 and C3 positions. chemrxiv.org This preference is attributed to the higher positive spin density at these sites, which correlates with the stability of the resulting carbocation intermediate. chemrxiv.org The phenyl group at the 2-position is expected to exert a minor deactivating effect through inductive withdrawal and a directing effect that further favors substitution at positions away from the point of attachment.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionPredicted ReactivityRationale
C1, C3HighElectron-rich positions of the pyrene core, leading to stable carbocation intermediates. chemrxiv.org
C6, C8ModerateOther activated positions on the pyrene ring.
C4, C5, C9, C10LowK-region of pyrene, generally less reactive towards EAS.
Phenyl RingVery LowLess reactive compared to the extended π-system of the pyrene core.

Note: This table is based on theoretical predictions and reactivity trends of the pyrenyl moiety; specific experimental data for this compound is limited.

Common electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield a mixture of nitro-2-phenylpyrenes, with substitution favored at the C1 and C3 positions.

Halogenation: The introduction of bromine or chlorine, typically with a Lewis acid catalyst, is expected to follow a similar regioselective pattern.

Friedel-Crafts Reactions: Acylation and alkylation are anticipated to occur on the pyrene nucleus, although the bulky nature of the phenyl group and the acyl/alkyl groups may lead to complex product mixtures due to steric hindrance.

Radical Reactions and Their Pathways

The extended π-system of this compound allows it to stabilize radical species, making it a participant in various radical reactions. The formation of a radical centered on the this compound moiety can occur through processes like hydrogen abstraction or addition of a radical species to the aromatic system.

The stability of a potential 2-phenylpyrenyl radical would be significant due to the extensive delocalization of the unpaired electron across both the pyrene and phenyl rings. fiveable.me Phenyl radicals themselves are known to be stabilized by resonance. fiveable.me

Pathways for radical reactions involving this compound can include:

Hydrogen Abstraction: A highly reactive radical can abstract a hydrogen atom from the aromatic rings to form a 2-phenylpyrenyl radical. The positions most susceptible to abstraction would be those that lead to the most resonance-stabilized radical.

Radical Addition: A radical species can add to one of the double bonds of the pyrene core. This disrupts the aromaticity and forms a new radical adduct, which can then undergo further reactions.

Radical Coupling: Two 2-phenylpyrenyl radicals, or a 2-phenylpyrenyl radical and another radical, could couple to form a new carbon-carbon bond.

The pyrene unit is known to be more readily oxidized than phenyl units, which suggests that under conditions that generate radical cations, the radical will be primarily localized on the pyrene portion of the molecule. chemrxiv.org

Mechanistic Insights into Oxidation and Reduction Processes

The electrochemical behavior of this compound is characterized by its ability to undergo both oxidation and reduction, primarily centered on the pyrene core due to its lower HOMO-LUMO gap compared to benzene.

Oxidation: The oxidation of this compound involves the removal of one or more electrons from its highest occupied molecular orbital (HOMO), which is predominantly located on the pyrene moiety. This process generates a radical cation. The pyrene core is known to be more easily oxidized than phenyl or naphthyl units. chemrxiv.org The oxidation potential is a key parameter that reflects the ease of this electron removal. For pyrene-amide derivatives, oxidation potentials have been reported to be in the range of 1.2 to 1.4 V versus a saturated calomel (B162337) electrode (SCE). researchgate.net

The mechanism of one-electron oxidation can be represented as: this compound ⇌ [this compound]•+ + e-

Further oxidation can lead to a dication, though this would require significantly higher potentials. The stability of the radical cation is enhanced by the extensive delocalization of the positive charge and the unpaired electron over the large aromatic system.

Reduction: The reduction of this compound involves the addition of one or more electrons to its lowest unoccupied molecular orbital (LUMO), forming a radical anion. The extended conjugation of the pyrene system makes it a good electron acceptor. The reduction potential of pyrene-amide derivatives is reported to be around -1.8 V versus SCE. researchgate.net

The mechanism of one-electron reduction is as follows: this compound + e- ⇌ [this compound]•-

The resulting radical anion is stabilized by the delocalization of the negative charge and the unpaired electron across the aromatic framework.

Table 2: Estimated Electrochemical Properties of this compound

ProcessSpecies FormedEstimated Potential Range (vs. SCE)
OxidationRadical Cation+1.2 to +1.4 V
ReductionRadical Anion~ -1.8 V

Note: These values are estimations based on data for related pyrene derivatives and may vary depending on the solvent and experimental conditions. researchgate.net

Stability Studies under Various Chemical Environments

The stability of this compound is a critical aspect of its chemical profile. As a large polycyclic aromatic hydrocarbon, it is generally a thermally stable compound. However, its stability can be affected by chemical reagents and photochemical conditions.

Thermal Stability: Phenyl-substituted aromatic compounds often exhibit high thermal stability. For instance, phenyl-modified carbazole-based radicals show decomposition temperatures above 250 °C. nih.gov It is expected that this compound would have a similarly high thermal stability.

Photochemical Stability: While the pyrene moiety is a well-known fluorophore, prolonged exposure to UV light can lead to photodegradation. The introduction of a phenyl group might influence this stability. In some complex systems, the presence of a pyrenyl group has been shown to increase photostability compared to a phenyl group, suggesting the pyrene core itself can be robust. nih.gov However, the specific photochemical stability of this compound would depend on the wavelength of irradiation and the presence of oxygen or other reactive species.

Acidic and Basic Environments: this compound is expected to be stable in moderately acidic and basic conditions. Strong protonating acids could potentially protonate the aromatic ring, leading to the formation of an arenium ion and subsequent reactions. However, this would require very strong acidic conditions. The compound is unlikely to react with bases unless they are extremely strong, such as organometallic bases, which could potentially deprotonate the aromatic ring. No specific data on the acid or base-catalyzed reactions of this compound are readily available.

Derivatization and Functionalization Strategies of 2 Phenylpyrene

Synthesis of Substituted 2-Phenylpyrene Derivatives

The synthesis of substituted this compound derivatives involves a range of organic reactions that allow for the precise placement of functional groups on both the pyrene (B120774) core and the phenyl ring. These modifications are crucial for manipulating the molecule's properties.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of this compound can be systematically altered by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). EDGs increase the electron density of the molecule, while EWGs decrease it. This modulation of electron density directly impacts the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. studypug.comwikipedia.org

Standard synthetic protocols are employed to introduce these functionalities. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are versatile methods for attaching a wide array of aryl, alkynyl, and amino groups, which can act as either EDGs or EWGs. nih.gov Classical electrophilic aromatic substitution reactions, such as nitration to introduce a nitro group (EWG) or Friedel-Crafts acylation, are also common. Subsequent chemical transformations can convert these groups into other functionalities, for example, the reduction of a nitro group to an amino group (EDG).

The strategic placement of these groups allows for precise control over the molecule's optoelectronic properties. For example, attaching an electron-donating amine group tends to raise the HOMO energy level, while an electron-withdrawing cyano group typically lowers the LUMO energy level. researchgate.net

Regiospecific Functionalization of the Pyrene and Phenyl Moieties

Achieving regioselectivity—the control of the position of functionalization—is critical for predictable property tuning. The pyrene core has distinct reactive sites. Electrophilic substitution reactions preferentially occur at the 1, 3, 6, and 8 positions. However, modern techniques offer more precise control. For example, iridium-catalyzed C-H borylation can selectively functionalize the 2- and 2,7-positions of pyrene. nih.govmdpi.com These borylated intermediates are versatile building blocks that can be converted into a variety of derivatives through subsequent cross-coupling reactions. nih.gov

For the phenyl ring of this compound, functionalization is guided by the directing effect of the pyrene substituent. The pyrene moiety generally directs incoming electrophiles to the ortho and para positions of the phenyl ring. Rhodium-catalyzed C-H activation can also be used for regioselective alkylation at the ortho position of the phenyl ring in 2-phenylpyridine, a related compound. Directing-group strategies, where a pre-installed functional group guides the reaction to a specific site, are also employed to achieve high regioselectivity on both the pyrene and phenyl rings. researchgate.net

Impact of Substituents on Electronic and Photophysical Properties

The introduction of substituents onto the this compound framework profoundly influences its electronic structure and, consequently, its photophysical properties, such as light absorption and emission. bit.edu.cnmdpi.com

Electron-donating groups (e.g., -NH₂, -OR) increase the electron density of the π-conjugated system. This generally raises the HOMO energy level and can lead to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in both absorption and emission spectra. beilstein-archives.org Conversely, electron-withdrawing groups (e.g., -CN, -NO₂) lower the electron density, which tends to lower the LUMO energy level. mdpi.com This can also lead to a red-shifted emission and can enhance the molecule's ability to accept electrons. beilstein-archives.org The interplay between EDGs and EWGs within the same molecule can create strong intramolecular charge-transfer (ICT) characteristics, which are desirable for applications in sensors and organic electronics. researchgate.net

The position of the substituent is as crucial as its electronic nature. bit.edu.cn For example, substituents at the 2- and 7-positions of the pyrene core often result in derivatives with long fluorescence lifetimes. researchgate.net The effect of a substituent on the phenyl ring will differ from that of the same group on the pyrene core due to the different pathways for electronic communication.

SubstituentPositionEffect on HOMOEffect on LUMOImpact on Emission Wavelength
-H (Unsubstituted)-BaselineBaselineReference Emission
-NH₂ (Amino)para-phenylIncreases EnergySlight IncreaseRed Shift (Longer Wavelength)
-OCH₃ (Methoxy)para-phenylIncreases EnergySlight IncreaseRed Shift (Longer Wavelength)
-CN (Cyano)para-phenylDecreases EnergyDecreases EnergyRed Shift (Longer Wavelength)
-NO₂ (Nitro)para-phenylDecreases EnergyStrongly Decreases EnergyRed Shift / Possible Quenching
-Br (Bromo)7-pyrenylSlight DecreaseSlight DecreaseSlight Red Shift

This table provides a generalized summary of substituent effects. Actual shifts in energy levels and emission wavelengths are dependent on the specific molecule, solvent, and experimental conditions.

Strategies for Enhancing Molecular Rigidity and Planarity

Increasing the structural rigidity and planarity of this compound derivatives is a key strategy to improve their photophysical performance. A more rigid and planar structure minimizes non-radiative decay pathways that occur through molecular vibrations and rotations, often leading to higher fluorescence quantum yields and sharper emission spectra.

A powerful method to achieve this is through intramolecular cyclodehydrogenation, commonly known as the Scholl reaction. wikipedia.orgnih.gov This reaction creates new carbon-carbon bonds between aromatic rings, effectively "locking" the structure into a more rigid and planar conformation. For instance, a Scholl reaction can be used to fuse the phenyl ring of this compound to the pyrene core, forming a larger, planar polycyclic aromatic hydrocarbon. chinesechemsoc.orgchemrxiv.org The regioselectivity of the Scholl reaction on 2-pyrenyl units has been studied, with the C1 and C3 positions of the pyrene moiety being favorable sites for intramolecular coupling. chemrxiv.org The reaction conditions, such as the choice of oxidant and acid, can be tuned to control the outcome of the cyclization. nih.govnih.gov

Another strategy involves incorporating the this compound unit into a larger, rigid polymer backbone. This approach restricts the rotational freedom of the phenyl-pyrene bond and can enhance the material's thermal stability and processability for device fabrication.

Advanced Applications and Research Directions of 2 Phenylpyrene in Materials Science and Beyond

Organic Optoelectronics and Organic Light-Emitting Diodes (OLEDs)

The pyrene (B120774) core is well-known for its excellent fluorescent properties, including a long fluorescence lifetime and pure blue emission, making it a highly sought-after building block for organic electronic devices, particularly OLEDs mdpi.comnews-medical.net. The incorporation of a phenyl group at the 2-position of the pyrene moiety can further tune these properties, influencing factors such as emission color, quantum yield, charge transport characteristics, and solid-state packing, which are critical for efficient device performance.

Development of Efficient Blue Emitters

Achieving stable and efficient blue emission remains a significant challenge in OLED technology. Pyrene derivatives have shown considerable promise in this area. The inherent blue fluorescence of the pyrene unit, coupled with the ability to modify its electronic and morphological properties through substitution, makes it an attractive candidate for blue emitters.

Research on related pyrene derivatives highlights their potential:

Dipyrenylbenzene derivatives, such as 1-(4-(1-pyrenyl)phenyl)pyrene (PPP) and 1-(2,5-dimethyl-4-(1-pyrenyl)phenyl)pyrene (DMPPP), have demonstrated high external quantum efficiencies (ηext) ranging from 4.3% to 5.2% in non-doped blue OLEDs, with DMPPP achieving a peak ηext of 5.2% and a high luminance of 40,400 cd m⁻² rsc.org.

Tetraaryl pyrenes have exhibited blue electroluminescence with impressively low turn-on voltages, as low as 2.8 V, and high maximum luminances, for instance, 13,542 cd m⁻² nih.gov.

Materials like PyI-Py, which combine pyrene with imidazole, have achieved high external quantum efficiencies of 9.13% and substantial brightness (91,097 cd m⁻²) in non-doped blue OLEDs researchgate.net.

The phenyl substituent in 2-Phenylpyrene can influence the intermolecular interactions and molecular packing in thin films. This can help suppress aggregation-caused quenching (ACQ) and potentially lead to aggregation-induced emission enhancement (AIEE), thereby improving solid-state luminescence efficiency, a crucial aspect for blue emitters researchgate.net.

Table 1: Performance Metrics of Selected Pyrene Derivatives in Blue OLEDs

Compound Name / ClassApplicationEmission ColorExternal Quantum Efficiency (ηext)Luminance (cd m⁻²)Turn-on Voltage (V)Reference Snippet
DMPPPBlue EmitterBlue5.2%40,400N/A rsc.org
PPPBlue EmitterBlue4.3–5.2%N/AN/A rsc.org
Tetraarylpyrene (e.g., Compound 2)Blue EmitterBlueN/A13,5422.8 nih.gov
PyI-PyBlue EmitterBlue9.13%91,097N/A researchgate.net

Charge Transport Characteristics in this compound-Based Materials

Efficient charge transport is fundamental to the operation of OLEDs, enabling the balanced injection and movement of electrons and holes to the emissive layer. Pyrene and its derivatives are recognized for their good charge carrier mobility, attributed to their planar structure, extended π-conjugation, and propensity for π–π stacking, which facilitates charge hopping mdpi.comgdut.edu.cnmdpi.com.

The phenyl substituent in this compound can significantly impact these charge transport properties. By altering molecular packing and intermolecular distances in solid films, the phenyl group can influence the transfer integrals between adjacent molecules, thereby affecting charge carrier mobility. Theoretical studies on mono-substituted pyrenes suggest that close intermolecular contacts in a three-dimensional (3D) ordered structure can lead to more efficient charge transport mdpi.com. While specific mobility values for this compound are not detailed in the provided snippets, the general trend for pyrene-based organic semiconductors indicates high charge carrier mobility, with benchmarks for high-performance materials exceeding 1 cm²/Vs mdpi.comgdut.edu.cn. The phenyl group's steric and electronic effects can be leveraged to optimize molecular design for enhanced charge injection and transport, potentially leading to lower operating voltages and improved device efficiency.

Table 2: Charge Mobility in Related Organic Semiconductor Systems

Material Class / ExampleApplication AreaCharge TypeMobility (cm²/Vs)NotesReference Snippet
Pyrene (general)Organic ElectronicsHole/ElectronHighFacilitates π-π stacking, good for charge transport mdpi.comgdut.edu.cn
High-performance Organic SemiconductorsOFETs, OLEDsVarious> 1Benchmark value for advanced materials mdpi.comgdut.edu.cn
Phenacene Seriesp-type Organic SemiconductorHolePredicted up to 8.0High charge transfer integrals, moderate reorganization energies
CBP:Ir(ppy)₃ (1% doped)OLED HostHole5 × 10⁻¹⁰ – 3 × 10⁻⁷Measured via Time-of-Flight, temperature dependent researchgate.net

Supramolecular Chemistry and Self-Assembly

Host-Guest Complexation with Macrocyclic Receptors

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the specific binding of a guest molecule within the cavity of a host molecule, typically a macrocycle. Pyrene derivatives, with their extended aromatic systems, can engage in host-guest interactions, often through π–π stacking or van der Waals forces with macrocyclic hosts like cyclodextrins, crown ethers, or calixarenes. The phenyl substituent in this compound could enhance binding affinity and selectivity by providing additional interaction sites or by influencing the pyrene core's orientation within the host cavity. Such complexation is vital for applications in molecular sensing, separation, and controlled release.

Formation of Supramolecular Gels and Networks

Supramolecular gels are formed when low-molecular-weight gelators self-assemble in a solvent to create a three-dimensional network that immobilizes the solvent. Pyrene derivatives can act as effective gelators, with their self-assembly driven by non-covalent interactions such as π–π stacking and hydrogen bonding wikipedia.org. The phenyl group in this compound can influence its solubility and the nature of these intermolecular interactions, potentially affecting the morphology of the self-assembled structures, such as the formation of nanofibers or spherical aggregates wikipedia.org. These pyrene-based supramolecular gels hold promise for applications in optical materials, sensors, and advanced functional soft materials.

Molecular Recognition and Self-Organization Phenomena

Molecular recognition refers to the specific binding of molecules, while self-organization describes the spontaneous assembly of molecules into ordered structures orgsyn.org. The pyrene core is known to participate in various self-organization phenomena, including the formation of excimers and aggregates, which are crucial for its photophysical properties researchgate.net. The presence of the phenyl substituent in this compound can modulate these processes by altering the electronic distribution and steric environment of the pyrene core. This allows for the design of molecules capable of selective molecular recognition or the formation of precisely controlled supramolecular assemblies with tailored properties for advanced material applications.

Chemical Sensing and Optical Detection Devices

The inherent fluorescence of this compound positions it as a potential component in optical chemosensors. These devices leverage changes in a molecule's fluorescence properties (intensity, wavelength, or lifetime) upon interaction with a specific analyte. The design of such sensors relies on understanding the mechanisms by which analytes can either enhance or quench the fluorescence signal.

Design of Chemosensors for Specific Analytes

Chemosensors are typically designed by functionalizing a fluorescent core molecule, such as this compound, with recognition units that selectively bind to a target analyte. This binding event then triggers a measurable change in the fluorescence output. For instance, incorporating specific binding sites or modifying the electronic environment around the this compound fluorophore can lead to selective detection of ions, small molecules, or even biological species. The design strategy often involves creating a system where the analyte's presence alters the electronic or structural configuration of the sensor, thereby modulating its fluorescence.

Mechanisms of Fluorescence Quenching and Enhancement in Sensing

The fluorescence of this compound can be modulated through several mechanisms:

Fluorescence Quenching: This occurs when an analyte or environmental factor facilitates non-radiative decay pathways from the excited state of the fluorophore back to the ground state. Common quenching mechanisms include:

Photoinduced Electron Transfer (PET): An electron is transferred between the excited fluorophore and the analyte, leading to quenching. nih.gov

Energy Transfer: Energy is transferred from the excited fluorophore to the analyte, often through Förster Resonance Energy Transfer (FRET) or Dexter energy transfer. mdpi.com

Static Quenching: Formation of a non-fluorescent ground-state complex between the fluorophore and the analyte. nih.gov

Dynamic Quenching: Collisional deactivation of the excited fluorophore by the analyte. nih.gov

Inner Filter Effect (IFE): Absorption of excitation or emission light by the analyte, reducing the observed fluorescence. nih.gov

Aggregation-Induced Quenching: In concentrated solutions or solid states, PAHs can form non-fluorescent aggregates. researchgate.net

Fluorescence Enhancement: Conversely, fluorescence can be enhanced through mechanisms that promote radiative decay or increase the quantum yield. These include:

Purcell Effect: Enhancement of spontaneous emission rates by coupling the fluorophore to optical resonances in photonic crystals or plasmonic nanostructures. nih.govillinois.edu

Aggregation-Induced Emission (AIE): Certain molecular designs can lead to enhanced fluorescence in aggregated states or specific environments. mdpi.com

Analyte Binding-Induced Structural Changes: Binding of an analyte can rigidify a flexible fluorophore, reducing non-radiative decay pathways and increasing fluorescence. mdpi.com

Shielding from Quenchers: Encapsulation of the fluorophore can protect it from quenching species. researchgate.net

Astrophysical Relevance of Phenylated Polycyclic Aromatic Hydrocarbons

Phenylated polycyclic aromatic hydrocarbons (Phenyl-PAHs), including this compound, are of significant interest in astrophysics due to their potential contribution to the observed infrared emission features from astronomical objects. Computational studies have provided insights into their spectral properties and their likely presence in the interstellar medium (ISM).

Contributions to Mid-Infrared Emission Features in Astronomical Spectra

Phenyl-PAHs, particularly this compound, are predicted to contribute to specific bands in the mid-infrared (MIR) spectra of astronomical sources. These contributions arise from their characteristic vibrational modes:

C-H Stretching Modes: Neutral this compound exhibits a strong feature near 6.2 µm (approximately 1600 cm⁻¹), which aligns with a prominent astronomical band often attributed to aromatic C-C stretching vibrations. arxiv.orgarxiv.orgleidenuniv.nlresearchgate.netasianjournalofphysics.comresearchgate.net Cations of phenyl-PAHs also show strong phenyl group C-C stretch peaks in this region. arxiv.orgarxiv.orgresearchgate.netresearchgate.netresearchgate.net

C-H Wagging Modes: Phenyl-PAHs, including this compound, display new aromatic bands near 14.4 µm (695 cm⁻¹) and 13.5 µm (741 cm⁻¹), attributed to quintet C-H wagging modes. These bands correlate well with minor features observed in several astrophysical objects. arxiv.orgarxiv.orgleidenuniv.nlresearchgate.netresearchgate.net

Other Features: this compound also shows features matching sub-features at 6.66 µm and 6.9 µm, observed in the astronomical spectra of some late-type objects. arxiv.orgarxiv.orgleidenuniv.nl

The substitution position of the phenyl group influences molecular stability and spectral characteristics. Substitution at the 2nd position of pyrene is found to yield more stable species. arxiv.orgarxiv.orgleidenuniv.nlresearchgate.netresearchgate.net

Modeling the Presence of this compound in Interstellar Medium

The presence of phenyl-PAHs in space is supported by theoretical modeling and spectral analysis. Their formation is suggested to occur through bottom-up processes in carbon-rich cool circumstellar shells, potentially involving phenyl radicals. arxiv.orgarxiv.orgleidenuniv.nlresearchgate.net The inclusion of phenyl-PAHs in models is crucial for accurately reproducing the observed mid-infrared emission spectra of various astrophysical objects, especially to better explain features like the 6.2 µm band. arxiv.orgasianjournalofphysics.comresearchgate.netresearchgate.netresearchgate.net The spectral variations observed in different astronomical sources can be partly explained by the presence of different types and ionization states of PAHs, including phenyl-substituted ones. asianjournalofphysics.comresearchgate.netisroset.org

Conclusion and Future Research Perspectives

Current Challenges and Limitations in 2-Phenylpyrene Research

Despite its promising characteristics, the full realization of this compound's potential is hampered by several key challenges:

Synthesis and Purification: The synthesis of this compound often involves multi-step procedures that can be complex and may result in modest yields. The separation of this compound from reaction byproducts and isomers can be challenging, often requiring multiple chromatographic purification steps, which can be time-consuming and limit the scalability of production.

Regioselectivity in Functionalization: Achieving precise control over the position of further functionalization on the this compound scaffold is a significant hurdle. The pyrene (B120774) core possesses multiple reactive sites, and directing substituents to a specific position to fine-tune its electronic properties requires sophisticated synthetic strategies. This lack of precise control can lead to mixtures of isomers, complicating the isolation of the desired compound and the establishment of clear structure-property relationships.

Understanding Structure-Property Relationships: While the fundamental photophysical properties of pyrene are well-understood, the influence of the phenyl substituent at the 2-position on these properties requires more in-depth investigation. A comprehensive understanding of how modifications to the phenyl ring or the pyrene core affect the electronic and optical characteristics of the molecule is crucial for the rational design of new materials with tailored functionalities.

Emerging Avenues for Novel Synthetic Routes and Functionalization

To overcome the existing challenges, researchers are actively exploring innovative synthetic and functionalization strategies:

Advanced Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki and Stille reactions, are proving to be powerful tools for the synthesis of this compound and its derivatives. These reactions offer a versatile and efficient means of forming the crucial carbon-carbon bond between the pyrene and phenyl moieties, often with good yields and functional group tolerance.

C-H Activation Strategies: Direct C-H activation is emerging as a more atom-economical and environmentally benign approach for the synthesis and functionalization of this compound. This method avoids the need for pre-functionalized starting materials, streamlining the synthetic process and opening up new avenues for creating complex molecular architectures. Palladium-catalyzed C-H activation has shown particular promise in the functionalization of related aromatic systems and holds significant potential for this compound.

Potential for Advanced Materials Development and Technological Innovation

The distinct electronic and photophysical properties of this compound make it a compelling candidate for a range of advanced materials and technologies:

Organic Light-Emitting Diodes (OLEDs): Pyrene derivatives have demonstrated significant promise as hole-transporting materials in OLEDs. The introduction of a phenyl group can modulate the HOMO/LUMO energy levels and enhance the morphological stability of the thin films, potentially leading to OLED devices with improved efficiency and longevity.

Organic Photovoltaics (OPVs): In the realm of solar energy, this compound and its derivatives are being investigated as components in organic solar cells. Their broad absorption spectra and suitable energy levels make them attractive as donor or acceptor materials, contributing to more efficient light harvesting and charge separation. Pyrene-based materials have been utilized as hole-transporting materials in efficient perovskite solar cells researchgate.net.

Organic Field-Effect Transistors (OFETs): The ability of polycyclic aromatic hydrocarbons to facilitate charge transport makes them suitable for applications in organic electronics. This compound's planar structure and potential for π-π stacking could be harnessed in the development of high-performance OFETs, which are key components in flexible displays and sensors.

Fluorescence Sensing: The inherent fluorescence of the pyrene core is highly sensitive to its local environment. This property can be exploited in the design of chemical sensors. Functionalization of the phenyl ring on this compound can introduce specific recognition sites, enabling the selective detection of various analytes through changes in fluorescence intensity or wavelength. Pyrene-based fluorescent sensors have been developed for the detection of pesticides mdpi.com.

Interdisciplinary Research Opportunities in this compound Chemistry

The continued advancement of this compound research will benefit significantly from collaborations across various scientific disciplines:

Computational Chemistry and Materials Science: Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and photophysical properties of this compound and its derivatives. Collaboration between synthetic chemists and computational scientists can accelerate the in-silico design of new materials with desired properties, guiding experimental efforts and reducing trial-and-error in the laboratory.

Photophysics and Device Engineering: A deeper understanding of the excited-state dynamics and charge transport mechanisms in this compound-based materials is crucial for optimizing their performance in electronic devices. Joint efforts between photophysicists and device engineers will be essential to translate the promising properties of these molecules into tangible technological advancements in OLEDs, OPVs, and OFETs.

Supramolecular Chemistry and Nanoscience: The propensity of pyrene derivatives to self-assemble into ordered structures through π-π interactions opens up opportunities in supramolecular chemistry and nanoscience. Exploring the self-assembly of this compound could lead to the development of novel nanomaterials with unique optical and electronic properties for applications in areas such as nanoelectronics and photonics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenylpyrene, and how can experimental reproducibility be ensured?

  • Methodological Guidance :

  • The Suzuki-Miyaura coupling is widely used to synthesize this compound due to its efficiency in forming aryl-aryl bonds . Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (toluene or THF), and reaction temperature (80–110°C).
  • To ensure purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and consistency in melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Guidance :

  • ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve aromatic proton overlap (δ 7.2–8.5 ppm) .
  • UV-Vis Spectroscopy : Compare absorption maxima (e.g., λₐᵦₛ ~ 350 nm in THF) with TD-DFT calculations to validate π-π* transitions .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected m/z: 320.1564) and rule out impurities .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Guidance :

  • Due to limited toxicity data, adhere to precautionary measures: use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of fine powders .
  • Document handling protocols in line with REACH guidelines, emphasizing waste disposal in designated organic solvent containers .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported fluorescence quantum yields (Φf) of this compound?

  • Methodological Guidance :

  • Data Contradiction Analysis : Discrepancies in Φf (e.g., 0.45 vs. 0.32) may arise from solvent polarity or oxygen quenching. Replicate experiments under inert conditions (argon atmosphere) using degassed solvents .
  • Computational Validation : Apply time-dependent density functional theory (TD-DFT) to model solvent effects on excited-state dynamics. Compare with experimental Stokes shifts to identify systematic errors .

Q. What strategies mitigate aggregation-induced quenching (ACQ) in this compound for optoelectronic applications?

  • Methodological Guidance :

  • Experimental Design : Introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder π-stacking. Monitor aggregation via concentration-dependent fluorescence assays (e.g., 10⁻⁶ M to 10⁻³ M in THF) .
  • Device Integration : Test thin-film morphology using AFM and XRD to correlate crystallinity with electroluminescence efficiency in OLED prototypes .

Q. How can conflicting data on this compound’s electrochemical stability be reconciled for energy storage applications?

  • Methodological Guidance :

  • Controlled Cyclic Voltammetry : Perform scans at varying scan rates (10–500 mV/s) to distinguish reversible redox peaks from irreversible side reactions. Use a three-electrode setup with Ag/AgCl reference .
  • Post-Mortem Analysis : Characterize decomposed products via GC-MS to identify degradation pathways (e.g., hydroxylation or ring-opening) .

Data Contradiction and Validation

Q. Why do DFT calculations and experimental HOMO-LUMO gaps of this compound sometimes diverge?

  • Methodological Guidance :

  • Basis Set Selection : Use hybrid functionals (e.g., B3LYP) with 6-311G(d,p) basis sets to balance accuracy and computational cost. Validate with UPS (ultraviolet photoelectron spectroscopy) for experimental HOMO levels .
  • Solvent Correction : Apply the polarizable continuum model (PCM) to account for solvation effects, which narrows the gap between theoretical and experimental values .

Ethical and Reproducibility Considerations

Q. How should researchers address incomplete ecological toxicity data for this compound?

  • Methodological Guidance :

  • Proactive Testing : Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) and bioaccumulation studies per OECD guidelines. Publish negative results to fill data gaps .
  • Collaborative Frameworks : Share raw data via repositories (e.g., Zenodo) to enable meta-analyses and improve risk assessment models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.